molecular formula C25H23NO4 B557324 Fmoc-alpha-methyl-D-phenylalanine CAS No. 152436-04-9

Fmoc-alpha-methyl-D-phenylalanine

Cat. No.: B557324
CAS No.: 152436-04-9
M. Wt: 401.5 g/mol
InChI Key: KLBKBAAOPOXFSK-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-alpha-methyl-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a methyl group attached to the alpha carbon. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Result of Action

The primary result of this compound’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-D-phenylalanine typically involves the protection of the amino group of alpha-methyl-D-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-alpha-methyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-alpha-methyl-D-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for iterative cycles of peptide elongation .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine: this compound is used in the development of peptide-based therapeutics. It is also employed in the design of peptide vaccines and diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Comparison with Similar Compounds

Uniqueness: Fmoc-alpha-methyl-D-phenylalanine is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the conformation and reactivity of the peptide. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBKBAAOPOXFSK-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.